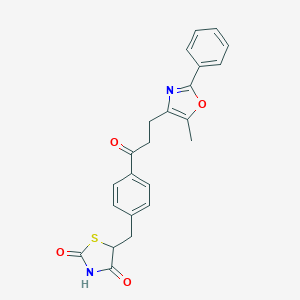![molecular formula C8H6ClN3O B057771 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone CAS No. 90734-71-7](/img/structure/B57771.png)
1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone involves complex organic reactions that yield various heterocyclic compounds. For instance, the synthesis of related pyrazolo[3,4-b]pyridine derivatives involves starting materials that undergo reactions like diazotization and coupling with active -CH2- containing compounds, leading to the formation of triazine derivatives with potential antiviral activity (Attaby et al., 2006). Another approach under microwave irradiation conditions has been reported for synthesizing trisubstituted pyridine derivatives, showcasing the efficiency of modern synthesis techniques (Chen Zi-yun, 2008).
Molecular Structure Analysis
Molecular structure analysis of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone derivatives is crucial for understanding their chemical behavior and reactivity. Techniques such as IR, 1H NMR, mass spectra, and elemental analyses are typically employed to elucidate the chemical structures of newly synthesized heterocyclic compounds (Attaby et al., 2006). The dihedral angles and molecular arrangements can significantly influence the physical and chemical properties of these compounds.
Chemical Reactions and Properties
The chemical reactions involving 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone derivatives are diverse, including nucleophilic substitutions and cycloaddition reactions. These reactions are pivotal for functionalizing the compound and enhancing its reactivity and potential applications in various fields. For example, the introduction of chlorine atoms and the reactivity towards electrophilic substitutions have been investigated, indicating that nucleophilic substitutions proceed most easily at specific positions, influencing the compound's chemical behavior (Stanovnik et al., 1972).
Physical Properties Analysis
The physical properties of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The arrangement of molecules in the solid state, for instance, can form dimeric units via hydrogen bonding, affecting the compound's solubility and melting point (Bisseyou et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis of New Pyridazines and Pyrimidines
1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone serves as a key intermediate in synthesizing various pyridazines and pyrimidines. For example, its coupling with benzenediazonium chloride yields propanal, which is further utilized to synthesize pyridazinones and pyridazine-6-imines. These compounds have potential applications in medicinal chemistry and drug development (Sayed, Khalil, Ahmed, & Raslan, 2002).
Arylation Techniques
The compound plays a role in advanced arylation techniques. Direct C-H arylation of 6-chloroimidazo[1,2-b]pyridazine in the 3-position has been achieved, leading to the synthesis of various arylated imidazo[1,2-b]pyridazines. This methodology is significant for creating complex molecular structures in pharmaceutical research (Akkaoui, Berteina‐Raboin, Mouaddib, & Guillaumet, 2010).
Development of Immunomodulatory Agents
1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, a related compound, has been used in synthesizing derivatives with significant immunosuppressive and immunostimulatory activities. These findings are vital for developing new therapeutic agents for immune-related disorders (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Synthesis of Nitroso Compounds
The compound is used in the synthesis of a variety of nitroso compounds, including nitrosoimidazopyridines and nitrosoquinoxalines. These compounds have potential applications in the development of new chemical entities in pharmaceutical and chemical industries (Abdelhamid, Elghandour, Ahmed, & Zaki, 2006).
Structural Studies
Structural studies of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone derivatives provide insights into molecular interactions and properties. For example, research on the title compound's crystal structure aids in understanding the molecular geometry and potential applications in material science (Bisseyou, Soro, Sissouma, Giorgi, & Ebby, 2007).
Eigenschaften
IUPAC Name |
1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5(13)6-4-10-8-3-2-7(9)11-12(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNBVEIAQAZNNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N1N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531878 | |
| Record name | 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone | |
CAS RN |
90734-71-7 | |
| Record name | 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)



